molecular formula C10H7ClN2 B1590769 2-Chloro-4,4'-bipyridine CAS No. 53344-73-3

2-Chloro-4,4'-bipyridine

Cat. No. B1590769
CAS RN: 53344-73-3
M. Wt: 190.63 g/mol
InChI Key: KFBDQGQDWTZZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .


Synthesis Analysis

Bipyridine and related compounds can be synthesized using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,4’-bipyridine involves a bipyridine core with a chlorine atom attached to one of the pyridine rings . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .


Chemical Reactions Analysis

Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . For instance, the mechanism of 4,4’-bipyridine-catalyzed diboration of pyrazines was studied by experimental observation of the intermediates and by theoretical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,4’-bipyridine include a molecular weight of 190.62900, a density of 1.245, a boiling point of 313ºC , and a flash point of 172ºC .

Scientific Research Applications

Building Blocks for Responsive Compounds and Materials

Mono- and di-quaternized 4,4′-bipyridine derivatives, closely related to 2-Chloro-4,4'-bipyridine, are used in various disciplines of research and technology. They are primarily utilized for their redox activity and electrochromic properties. These derivatives serve as building blocks in multifunctional chromic materials/compounds, characterized by their responsiveness to solvents/mediums and the environment (Papadakis, 2019).

Enhanced Reactivity in Coordination Chemistry

4,4′-dichloro-2,2′-bipyridine, a close variant, exhibits increased chemical reactivity when coordinated to metal centers like [Ru]2+. This reactivity is highlighted by the susceptibility of chlorine atoms to nucleophilic displacement in the coordinated state, a property not as prominent in the uncoordinated state. This characteristic opens up opportunities for various applications in coordination chemistry (Adamczak, Howard, & Wheeler, 2019).

Synthesis of Polyhalogenated Derivatives

2-Chloro-4,4'-bipyridine can be used to synthesize polyhalogenated bipyridines. These are achieved through a one-step process starting from dihalopyridines, leading to compounds with multiple halogen atoms. Such derivatives are potentially useful in various chemical and pharmaceutical applications (Abboud, Mamane, Aubert, Lecomte, & Fort, 2010).

Catalytic Activities

Some derivatives of 4,4'-bipyridine have demonstrated improved catalytic activity. For instance, Re(bipy-tBu)(CO)3Cl showed enhanced catalytic efficiency in the reduction of carbon dioxide to carbon monoxide. This example highlights the potential of 2-Chloro-4,4'-bipyridine derivatives in catalytic processes and environmental applications (Smieja & Kubiak, 2010).

Safety And Hazards

2-Chloro-4,4’-bipyridine may form combustible dust concentrations in air. It is toxic if swallowed or in contact with skin . Safety measures include avoiding dust formation, not getting it in eyes, on skin, or on clothing, not breathing dust, and not ingesting .

properties

IUPAC Name

2-chloro-4-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBDQGQDWTZZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543157
Record name 2-Chloro-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,4'-bipyridine

CAS RN

53344-73-3
Record name 2-Chloro-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53344-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The suspension of 4,4′-bipyridine-1-oxide (8.50 g, 49.36 mmol) in phosphorus oxychloride (80 mL) was heated to 110° C. overnight. The mixture was concentrated and the residue was treated with saturated aqueous NaHCO3 solution (150 mL) slowly and then Na2CO3 solution (2M) until it was basic. The alkaline solution was extracted with chloroform (4×300 mL). The combined organic layer was dried, treated with activated carbon and filtered through celite. The filtrate was concentrated and the resulting solid was purified by flash column chromatography (4% MeOH in CH2Cl2) to give 2-Chloro-4,4′-bipyridine (3-2) as a off-yellow solid. 1H NMR (CDCl3) δ 8.77 (dd, 2H, J=4.5, 1.6), 8.53 (d, 1H, J=5.1), 7.58 (s, 1H), 7.52 (dd, 2H, J=4.7, 1.7), 7.46 (dd, 1H, J=5.2, 1.5).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-4,4'-bipyridine

Citations

For This Compound
6
Citations
T Ohmura, Y Morimasa, T Ichino, Y Miyake… - Bulletin of the …, 2021 - journal.csj.jp
The mechanism of 4,4′-bipyridine-catalyzed diboration of pyrazines was studied by experimental observation of the intermediates and by theoretical calculations. Intermediary radical …
Number of citations: 2 www.journal.csj.jp
DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
Methods for the synthesis of (pyridinyl)‐1,2,4‐triazolo[4,3‐a]pyridines were developed. The principal route to the required intermediate 2‐chloropyridines was based on rearrangements …
Number of citations: 54 onlinelibrary.wiley.com
B Moran - academia.edu
Methods for the synthesis of (pyridinyl) 1, 2, 4-triazolo [4, 3-u] pyridines were developed. The principal route to the required intermediate 2-chloropyridines was based on …
Number of citations: 0 www.academia.edu
Y Morimasa - 2021 - repository.kulib.kyoto-u.ac.jp
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
Y Morimasa - 2021 - scholar.archive.org
Catalytic diboration of alkynes with diboron reagents such as bis (pinacolato) diboron (1) provides stereoselective accesses to diborylalkenes. 1 Since the first report by Ishiyama, …
Number of citations: 0 scholar.archive.org
E Rousset - 2015 - theses.hal.science
Par une approche supramoléculaire, des architectures radiales hétéro-poly-métalliques ont été réalisées pour des applications en photosynthèse artificielle et en magnétisme …
Number of citations: 8 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.